molecular formula C9H7BrN2O2 B8503820 7-bromo-2-methoxyquinazolin-4(3H)-one

7-bromo-2-methoxyquinazolin-4(3H)-one

Cat. No.: B8503820
M. Wt: 255.07 g/mol
InChI Key: UHVZEDYJMQWUQV-UHFFFAOYSA-N
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Description

7-Bromo-2-methoxyquinazolin-4(3H)-one is a halogenated quinazolinone derivative characterized by a bromine atom at position 7 and a methoxy group at position 2 of the quinazolinone scaffold. Quinazolinones are nitrogen-containing heterocyclic compounds with broad pharmacological activities, including analgesic, antimicrobial, and anti-inflammatory properties . The bromine substituent enhances electrophilicity and binding affinity to biological targets, while the methoxy group influences solubility and metabolic stability. This compound is synthesized via cyclization reactions involving anthranilic acid derivatives and halogenation steps, as seen in structurally related analogs .

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-2-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-9-11-7-4-5(10)2-3-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13)

InChI Key

UHVZEDYJMQWUQV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC(=C2)Br)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Compound Name Substituents Key Properties/Activities Reference
7-Bromo-2-methoxyquinazolin-4(3H)-one 7-Br, 2-OCH₃ Enhanced solubility; potential analgesic activity (hypothesized)
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 6-Br, 3-NH₂, 2-CH₃ Melting point: 196°C; IR: 1686 cm⁻¹ (C=O stretch)
7-Chloro-6-methoxyquinazolin-4(3H)-one 7-Cl, 6-OCH₃ Structural similarity (0.67); likely reduced electrophilicity vs. Br
2-Methyl-4(3H)-quinazolinone 2-CH₃ Lower analgesic activity vs. brominated analogs
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one 6-Br, 2-C₆H₄NH₂, 3-NH₂ High analgesic activity (75% yield); validated via acetic acid-induced writhing test
Key Observations:
  • Bromine Position : 7-Bromo substitution (target compound) vs. 6-bromo (e.g., ) alters steric and electronic interactions. 6-Bromo derivatives show higher analgesic activity in some studies, suggesting position-dependent efficacy .
  • Methoxy vs. Methyl: The 2-methoxy group in the target compound may improve solubility compared to 2-methyl analogs (e.g., 2-methyl-4(3H)-quinazolinone), which exhibit lower biological activity .

Pharmacological Activity

  • Analgesic Activity: Brominated analogs consistently outperform non-halogenated derivatives. For instance, 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one showed superior activity to aspirin and indomethacin in murine models .
  • Antimicrobial Potential: Quinazolinones with electron-withdrawing groups (e.g., Br, Cl) demonstrate enhanced antimicrobial activity, as seen in 7-chloro-6-methoxyquinazolin-4(3H)-one .

Physicochemical Properties

  • Solubility: Methoxy groups improve water solubility compared to methyl or halogen-only analogs. For example, 6-bromo-7-methoxy-2-methylquinazolin-4(3H)-one is soluble in ethanol and DMSO .
  • Thermal Stability: Brominated derivatives exhibit higher melting points (e.g., 196°C for 6-bromo-3-amino-2-methylquinazolin-4(3H)-one) due to increased molecular rigidity .

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